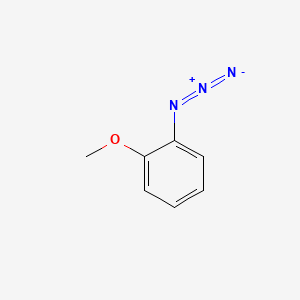

1-Azido-2-methoxybenzene

Descripción

Overview of Aryl Azides as Pivotal Intermediates in Organic Synthesis

Aryl azides are characterized by the presence of the azido (B1232118) functional group (–N3) attached to an aromatic ring. sigmaaldrich.com This group imparts unique reactivity, making aryl azides versatile intermediates in organic synthesis. They are known to undergo a variety of transformations, including cycloadditions, rearrangements, and reductions. wikipedia.orgnih.gov

One of the most prominent reactions of aryl azides is the Huisgen 1,3-dipolar cycloaddition, where they react with alkynes to form triazoles. wikipedia.org This reaction, particularly the copper-catalyzed version, is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.orgeurekaselect.com The bioorthogonal nature of this reaction allows it to be performed in complex biological systems without interfering with native processes. wikipedia.org

Furthermore, aryl azides can be reduced to the corresponding primary amines, serving as a protected form of the amine group. wikipedia.orgnih.gov They can also generate highly reactive nitrene intermediates upon thermal or photochemical decomposition, which can then undergo various insertion and addition reactions. nih.gov The versatility of aryl azides has led to their use in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. eurekaselect.comacs.org

Research Significance of the Azido-Methoxybenzene Structural Motif

The combination of an azido group and a methoxybenzene (anisole) scaffold in 1-azido-2-methoxybenzene presents a unique set of properties for chemical research. The methoxy (B1213986) group is an electron-donating group that influences the electronic properties of the aromatic ring, affecting the reactivity of the attached azido group. wikipedia.org Specifically, the methoxy group at the ortho position can exert steric and electronic effects that can be exploited in various chemical transformations.

The azido-methoxybenzene motif is of interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms, for instance, can modulate key physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability. acs.org The structural motif can be found in various compounds that are investigated for their potential biological activities. The presence of both the azide (B81097) and the methoxy group allows for diverse functionalization, enabling the synthesis of a library of compounds for screening.

Historical Context of Aryl Azide Reactivity and Applications

The history of aryl azides dates back to 1864, when Peter Griess first synthesized phenyl azide. wikipedia.org Early research focused on their synthesis and fundamental reactivity. A significant milestone was the discovery of the Curtius rearrangement in the 1890s by Theodor Curtius, a reaction that transforms acyl azides into isocyanates. wikipedia.orgbritannica.com

For many years, the primary method for preparing aryl azides involved the diazotization of anilines followed by substitution with sodium azide. eurekaselect.com While effective, this method often requires harsh conditions. eurekaselect.com In recent decades, alternative and milder synthetic routes have been developed, including copper-catalyzed reactions of arylboronic acids with azides and nucleophilic aromatic substitution reactions. nih.govorganic-chemistry.org

The discovery of the Huisgen 1,3-dipolar cycloaddition by Rolf Huisgen further expanded the utility of aryl azides. wikipedia.org However, it was the development of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and others that revolutionized the field, making the formation of triazoles from azides and alkynes a highly efficient and reliable "click" reaction. wikipedia.org This has led to an explosion of interest in aryl azides for applications in bioconjugation, materials science, and drug discovery. wikipedia.orgeurekaselect.com

Properties of this compound

| Property | Value |

| Molecular Formula | C7H7N3O |

| Molecular Weight | 149.15 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Synonyms | o-Azidoanisole, 2-Methoxyphenyl azide nih.gov |

| CAS Number | 20442-97-1 nih.gov |

| Physical Form | Liquid sigmaaldrich.com |

| Concentration | Typically supplied as a 0.5 M solution in tert-butyl methyl ether sigmaaldrich.com |

| Storage Temperature | -20°C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-azido-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-5-3-2-4-6(7)9-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXJQBGKICADKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341975 | |

| Record name | Anisole, o-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20442-97-1 | |

| Record name | Anisole, o-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 1 Azido 2 Methoxybenzene

Chemical Transformations of the Azide (B81097) Functional Group

The azide moiety in 1-azido-2-methoxybenzene is a versatile functional group that can undergo a variety of chemical transformations, including reduction to amines and nucleophilic substitution reactions.

Reduction of the Azide Moiety to Amine Derivatives

The reduction of the azido (B1232118) group to a primary amine is a fundamental and widely used transformation in organic synthesis. In the case of this compound, this reaction yields the corresponding amine, 2-methoxyaniline (also known as o-anisidine). wikipedia.orgnih.gov This conversion is typically achieved through catalytic hydrogenation, employing catalysts such as platinum or palladium on activated carbon, or Raney nickel. nih.gov The reaction can also be effected by reduction with iron. nih.gov

The general transformation is as follows:

CH₃OC₆H₄N₃ + [Reducing Agent] → CH₃OC₆H₄NH₂

This reduction is a critical step in the synthesis of various compounds where a primary amino group is required, and this compound serves as a stable precursor.

Nucleophilic Substitution Reactions Involving the Azido Group

The azide group in aryl azides can, under specific conditions, act as a leaving group in nucleophilic substitution reactions. While the direct substitution on the aromatic ring is generally challenging, the terminal nitrogen of the azide can be susceptible to nucleophilic attack. For instance, reactions with primary amines can lead to the formation of tetrazole derivatives. This process is thought to proceed via a nucleophilic attack of the amine on the terminal nitrogen of the azide, followed by cyclization. nih.gov

The reactivity of the azide group can also be influenced by the presence of activating groups on the aromatic ring and the nature of the nucleophile. For example, in related systems, the azide group can be displaced by other nucleophiles, a process that is often facilitated by the electronic properties of the aromatic ring. rsc.org The solvent can also play a crucial role in these reactions, with polar solvents sometimes accelerating the rate of substitution. rsc.org

Thermal Decomposition Pathways and Nitrene Chemistry

Upon heating, this compound undergoes thermal decomposition, a process that involves the extrusion of nitrogen gas and the formation of a highly reactive intermediate known as a nitrene.

Elucidation of Nitrogen Extrusion Mechanisms

The thermal decomposition of aryl azides proceeds through the loss of a molecule of nitrogen (N₂). This process is initiated by heating, which provides the necessary energy to break the N-N bond in the azide moiety. The extrusion of nitrogen gas is a key step that leads to the formation of a transient and highly reactive nitrene intermediate. The stability of the leaving group, dinitrogen, makes this a thermodynamically favorable process.

Generation and Characterization of Reactive Nitrene Intermediates

The thermal decomposition of this compound generates the corresponding 2-methoxyphenylnitrene. This nitrene is a highly reactive species with a sextet of electrons on the nitrogen atom, making it electron-deficient and electrophilic. The generation of this intermediate is a pivotal step that opens up a variety of subsequent reaction pathways. The presence of the methoxy (B1213986) group at the ortho position can influence the stability and reactivity of the nitrene through electronic and steric effects.

The generated 2-methoxyphenylnitrene can exist in two different electronic spin states: a singlet state and a triplet state. chemrxiv.org The singlet nitrene has a pair of non-bonding electrons in one orbital, while the triplet nitrene has two unpaired electrons in different orbitals. The spin state of the nitrene significantly influences its reactivity and the types of products formed. chemrxiv.org

Intersystem crossing (ISC) from the initially formed singlet state to the more stable triplet state can occur. chemrxiv.org The propensity for singlet versus triplet reactivity depends on the specific reaction conditions and the structure of the nitrene. chemrxiv.org For instance, singlet nitrenes typically undergo concerted reactions, while triplet nitrenes behave as diradicals and can participate in stepwise radical-type reactions. chemrxiv.org The presence of the ortho-methoxy group in 2-methoxyphenylnitrene can affect the rate of intersystem crossing and the relative energies of the singlet and triplet states, thereby directing the reaction towards specific products.

Intramolecular Rearrangements Induced by Nitrene Formation

The generation of 2-methoxyphenylnitrene from this compound opens up several pathways for intramolecular rearrangement. These reactions are a consequence of the electron-deficient nitrogen atom seeking to stabilize itself by interacting with adjacent bonds or atoms within the same molecule.

While less common for aryl nitrenes compared to other reactive intermediates, the possibility of 1,2-shifts exists. In the case of 2-methoxyphenylnitrene, a 1,2-hydrogen shift would lead to the formation of an unstable imine intermediate. This pathway is generally not favored in the gas phase or in inert solvents, where cyclization and ring expansion are more prominent.

The presence of the methoxy group in the ortho position to the nitrene function in 2-methoxyphenylnitrene significantly influences its intramolecular reactivity, favoring cyclization and subsequent ring expansion. acs.orgelsevierpure.com

Initial Cyclization: The nitrene can attack the C6 position of the benzene (B151609) ring to form a strained bicyclic azirine intermediate.

Ring Expansion: This azirine can then undergo cleavage of the internal carbon-carbon bond to yield a seven-membered ring, a 1,3-didehydroazepine derivative.

This ring expansion pathway is a common fate for ortho-substituted phenylnitrenes and is a key transformation in their chemistry. acs.org The resulting highly reactive cyclic diimines can then undergo further reactions.

Intermolecular Reactions of Thermally Generated Nitrenes

When 2-methoxyphenylnitrene is generated in the presence of other molecules, it can undergo intermolecular reactions. These reactions compete with the intramolecular pathways and their prevalence depends on the concentration and nature of the surrounding molecules.

Nitrenes, particularly in their singlet state, are known to insert into carbon-hydrogen (C-H) bonds. wikipedia.org This reaction provides a direct method for forming a new carbon-nitrogen bond. wikipedia.org The thermolysis of this compound in a hydrocarbon solvent can lead to the insertion of the 2-methoxyphenylnitrene into a C-H bond of the solvent molecule, resulting in the formation of a secondary amine. The efficiency of this reaction can vary depending on the nature of the C-H bond (primary, secondary, or tertiary).

For example, the reaction with cyclohexane (B81311) could yield N-(cyclohexyl)-2-methoxyaniline. The mechanism often involves a concerted insertion for singlet nitrenes, leading to retention of stereochemistry. wikipedia.org

In the absence of efficient trapping agents or at higher concentrations, the thermally generated 2-methoxyphenylnitrene can react with another molecule of the parent azide or another nitrene molecule.

Azo Compound Formation: The reaction between the nitrene and an unreacted azide molecule can lead to the formation of an azo compound, 2,2'-dimethoxyazobenzene, with the elimination of nitrogen gas. Aryl azo compounds are characterized by the Ar-N=N-Ar' linkage. wikipedia.org The synthesis of aromatic azo compounds can be achieved through various methods, including the coupling of a diazonium salt with an activated aromatic ring. wikipedia.orgyoutube.com

Amine Formation: The nitrene can also abstract hydrogen atoms from the solvent or other molecules to form the corresponding primary amine, 2-methoxyaniline. This process is more characteristic of triplet nitrenes, which behave like diradicals. wikipedia.org

Influence of Neighboring Group Participation on Azide Decomposition

The rate of decomposition of an aryl azide can be significantly influenced by the nature of the substituent at the ortho position. This phenomenon is known as neighboring group participation or anchimeric assistance. wikipedia.orgrsc.org In the case of this compound, the methoxy group can potentially participate in the decomposition of the azide.

Kinetic studies on the pyrolysis of various substituted phenyl azides have shown that ortho-substituents with lone pairs of electrons or pi bonds can accelerate the rate of decomposition by stabilizing the transition state of nitrogen elimination. rsc.org This assistance leads to a lower activation energy compared to unsubstituted phenyl azide or isomers where the assisting group is not in the ortho position. rsc.org The participation of the ortho-methoxy group in the decomposition of this compound involves the interaction of one of the lone pairs on the oxygen atom with the developing electron-deficient center as the nitrogen molecule departs. This interaction can lead to the formation of a cyclic intermediate, which then proceeds to the final products.

The table below summarizes the outcomes of the reactivity of this compound.

| Reaction Type | Reactant(s) | Key Intermediate(s) | Product(s) |

| Intramolecular Rearrangement | This compound | 2-Methoxyphenylnitrene, Bicyclic azirine | 1,3-Didehydroazepine derivatives |

| C-H Insertion | This compound, Alkane (e.g., Cyclohexane) | 2-Methoxyphenylnitrene | N-(Alkyl)-2-methoxyaniline (e.g., N-(Cyclohexyl)-2-methoxyaniline) |

| Azo Compound Formation | This compound | 2-Methoxyphenylnitrene | 2,2'-Dimethoxyazobenzene |

| Amine Formation | This compound, Hydrogen donor | 2-Methoxyphenylnitrene | 2-Methoxyaniline |

Photochemical Reactions and Photoinduced Processes of this compound

The study of photochemical reactions of azides, such as this compound, is crucial for understanding the generation and reactivity of highly reactive nitrene intermediates. These processes are fundamental in the synthesis of various nitrogen-containing compounds.

Photoexcitation and Nitrogen Loss Dynamics

Upon photoexcitation, aryl azides like this compound undergo rapid nitrogen extrusion. This process is initiated by the absorption of UV light, which promotes the molecule to a dissociative excited state localized on the azido moiety. nih.gov This excited state leads to the cleavage of the nitrogen-nitrogen bond, resulting in the formation of a nitrene and the release of molecular nitrogen. nih.govresearchgate.net The photochemistry of azides has been extensively investigated, revealing that the initial photoproduct, a singlet arylnitrene, can undergo further reactions such as rearrangement or intersystem crossing to form a triplet nitrene. nih.gov The dynamics of this nitrogen loss are typically very fast, occurring on the picosecond or even femtosecond timescale.

Generation of Photochemical Nitrenes and Subsequent Reactivity

The photolysis of this compound generates the corresponding 2-methoxyphenylnitrene. nih.gov Nitrenes are highly reactive, short-lived species characterized by a neutral, monovalent nitrogen atom. researchgate.net The reactivity of the generated nitrene is dictated by its electronic state (singlet or triplet). Singlet nitrenes can undergo intramolecular cyclization or rearrangement, while triplet nitrenes often participate in intermolecular reactions like dimerization to form azo compounds. nih.gov The presence of a methoxy group at the ortho position can influence the subsequent reaction pathways of the generated nitrene, potentially favoring intramolecular reactions. The formation of a stable, surface-supported dinitrene has been demonstrated through the photolysis of a diazide precursor on a gold surface, highlighting the potential to control nitrene reactivity. nih.gov

Formation of Aziridines and Other Photoproducts

One of the significant reaction pathways for photochemically generated nitrenes is their addition to alkenes to form aziridines. nih.gov In the context of this compound, the generated 2-methoxyphenylnitrene can react with suitable olefinic substrates to yield the corresponding N-(2-methoxyphenyl)aziridines. The formation of aziridines from chalcones and hydroxylamine (B1172632) has also been reported, proceeding through an intramolecular electrophilic amination. uni-regensburg.de Besides aziridines, other photoproducts can arise from the diverse reactivity of the nitrene intermediate. These can include products of C-H insertion, where the nitrene inserts into a carbon-hydrogen bond, or rearrangement products. nih.gov For instance, β-azido alcohols are known precursors to a variety of compounds including β-amino alcohols, aziridines, and β-hydroxy triazoles. researchgate.net

Cycloaddition Reactions in the Context of this compound

Cycloaddition reactions are powerful synthetic tools for the construction of cyclic compounds. This compound, as an organic azide, is a versatile substrate for various cycloaddition reactions, most notably [3+2] cycloadditions.

[3+2] Cycloaddition with Unsaturated Substrates

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a prominent reaction of azides. wikipedia.org In this reaction, the azide acts as a 1,3-dipole and reacts with a dipolarophile, typically an alkyne or a strained alkene, to form a five-membered heterocyclic ring. wikipedia.orgyoutube.com this compound can react with various unsaturated substrates, such as terminal and internal alkynes, to yield 1,2,3-triazole derivatives. wikipedia.orgnih.gov These reactions can be performed under thermal conditions, often resulting in a mixture of regioisomers. wikipedia.org However, the use of catalysts, particularly copper(I), can significantly enhance the reaction rate and control the regioselectivity. wikipedia.orgnih.gov The intramolecular version of the azide-alkyne [3+2] cycloaddition has also been explored, providing a route to novel fused heterocyclic systems without the need for metal catalysis. rsc.org

A key aspect of the [3+2] cycloaddition between this compound and unsymmetrical alkynes is the control of regioselectivity, which determines the substitution pattern on the resulting 1,2,3-triazole ring. The uncatalyzed reaction often yields a mixture of 1,4- and 1,5-disubstituted triazoles. wikipedia.orgrsc.org

The development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has provided a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org This reaction is generally high-yielding and proceeds under mild conditions. rsc.org Ruthenium catalysis, on the other hand, typically affords the 1,5-disubstituted regioisomer. wikipedia.org The choice of catalyst is therefore crucial in directing the outcome of the cycloaddition and accessing specific triazole isomers.

The reaction of aryl azides with arylacetylenes in hot water has been shown to produce 1,4-disubstituted 1,2,3-triazoles in high yields. rsc.org In contrast, reactions with terminal aliphatic alkynes can lead to a mixture of regioisomers. rsc.org The electronic nature of the substituents on both the azide and the alkyne can also influence the regioselectivity of the cycloaddition.

Table 1: Examples of [3+2] Cycloaddition Reactions

| Azide | Alkyne | Catalyst/Conditions | Product(s) | Reference |

| Phenyl Azide | Phenylacetylene | Heat (98 °C) | Mixture of 1,4- and 1,5-diphenyl-1H-1,2,3-triazole | wikipedia.org |

| Aryl Azide | Arylacetylene | Hot Water | 1,4-Disubstituted 1,2,3-triazoles | rsc.org |

| Organic Azide | Terminal Alkyne | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | wikipedia.org |

| Organic Azide | Terminal Alkyne | Ruthenium | 1,5-Disubstituted 1,2,3-triazole | wikipedia.org |

| 1-Azido-1,1,2,2-tetrafluoroethane | Various Alkynes | Copper(I) | 4-Substituted N-tetrafluoroethyl-1,2,3-triazoles | nih.gov |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and straightforward method for creating covalent bonds. rsc.org This reaction, often highlighted as a prime example of "click chemistry," unites organic azides and terminal alkynes to produce 1,4-regioisomers of 1,2,3-triazoles as the sole products. wikipedia.orgnih.gov Unlike the thermal Huisgen cycloaddition, the copper-catalyzed version is not a concerted cycloaddition. wikipedia.org The efficiency and selectivity of CuAAC stem from the in situ generation of copper(I) acetylides. nih.gov Coordination of the organic azide to the copper center of the acetylide enhances the nucleophilicity of the triple bond, initiating a series of steps that result in the formation of a new carbon-nitrogen bond between the nucleophilic β-carbon of the acetylide and the terminal, electrophilic nitrogen of the azide. nih.gov

Development and Optimization of Catalyst Systems (e.g., CuI, Prolinamide, Zinc Acetate)

The choice of catalyst system is crucial for the success of the CuAAC reaction. While initial protocols used simple copper(I) salts like copper(I) iodide (CuI), significant advancements have been made in developing more efficient and robust catalyst systems. beilstein-journals.org

Copper(I) Iodide (CuI): CuI is a common and effective catalyst for CuAAC reactions. nih.gov Often, it is used in conjunction with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ from more stable Cu(II) salts like copper(II) sulfate. beilstein-journals.org The use of polydentate N-donor chelating ligands can further enhance the catalytic activity, allowing reactions to proceed at room temperature under aerobic conditions with low catalyst loadings. nih.gov

Ligand-Accelerated Catalysis: The rate and efficiency of the CuAAC reaction can be significantly enhanced by the use of ligands. The experimental rate law for the Cu(I)-catalyzed reaction can be complex, varying with concentration, the presence of ions like chloride, and the specific ligand used. nih.gov Research suggests that at least two different active catalysts or mechanisms may be at play depending on the reaction conditions. nih.gov Ligands with a central nitrogen donor are thought to increase electron density at the Cu(I) center, which aids the cycloaddition. nih.gov

Polynuclear Catalysts: Functionalized NHC-based polynuclear copper(I) compounds have emerged as highly active catalysts for CuAAC. csic.es For instance, a tetranuclear copper(I) complex has been shown to efficiently catalyze the reaction between a variety of azides and alkynes under neat conditions at room temperature with very low catalyst loadings, yielding the 1,4-disubstituted 1,2,3-triazole derivatives quantitatively in minutes. csic.es

Table 1: Comparison of Catalyst Systems for CuAAC

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Cu(II) salt + reducing agent (e.g., Sodium Ascorbate) | Water/alcohol mixtures, room temperature. beilstein-journals.org | Cost-effective, readily available reagents. beilstein-journals.org | May require excess reducing agent. |

| Cu(I) salts (e.g., CuI, CuBr) | Organic solvents (e.g., acetonitrile) with a nitrogen base. beilstein-journals.org | Direct use of the active catalytic species. | Cu(I) salts can be less stable. |

| Coiled copper metal turnings | Room temperature, longer reaction times (12-48 hours). beilstein-journals.org | Heterogeneous catalyst, easy to remove. | Slower reaction rates. beilstein-journals.org |

| (2-aminoarenethiolato)copper(I) complex | Dichloromethane or acetonitrile, room temperature. beilstein-journals.org | Homogeneous catalysis in organic solvents. | Potential for catalyst aggregation. beilstein-journals.org |

Detailed Mechanistic Studies of CuAAC

The mechanism of the CuAAC reaction involves a multi-step catalytic cycle with several reversible steps. rsc.orgnih.gov A key feature is the formation of a copper(I) acetylide intermediate. nih.gov Computational studies, using propyne (B1212725) and methyl azide as models, indicate that the formation of the copper(I) acetylide is an exothermic process. nih.gov

The catalytic cycle is generally understood to proceed as follows:

Formation of Copper Acetylide: The reaction begins with the formation of a copper(I) acetylide species. nih.gov

Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide. nih.gov

Cyclization: This is followed by a cyclization step to form a six-membered cuprated triazole intermediate (a copper triazolide). nih.gov

Protonolysis: The cycle is completed by protonolysis of the copper-triazolide bond, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst. nih.gov

Kinetic studies have revealed that the reaction can be second order with respect to the copper(I) concentration, suggesting that a dinuclear copper intermediate may be involved in the rate-determining step. beilstein-journals.org The exact nature of the catalytically active species has been a subject of investigation due to the tendency of copper(I) complexes to form aggregates. beilstein-journals.org The structure of the substrates and the choice of ligands can influence these equilibria and, consequently, the efficiency of the reaction. researchgate.net

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Isomer Formation

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides selective access to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction has become a valuable tool in organic synthesis, medicinal chemistry, and materials science. nih.govchalmers.se A key advantage of RuAAC is its ability to tolerate both terminal and internal alkynes, which is a limitation of the CuAAC process. organic-chemistry.orgacs.org

Scope and Limitations of RuAAC

The RuAAC reaction exhibits a broad substrate scope. organic-chemistry.org Ruthenium(II) complexes, particularly those containing a [CpRuCl] unit (where Cp is pentamethylcyclopentadienyl), are highly effective catalysts. nih.govacs.org These catalysts, such as CpRuCl(PPh₃)₂ and CpRuCl(COD), facilitate the reaction of primary and secondary azides with a wide range of terminal and internal alkynes. organic-chemistry.orgnih.gov This allows for the synthesis of both 1,5-disubstituted and fully substituted 1,2,3-triazoles. organic-chemistry.org

However, the reaction does have some limitations. Tertiary azides are generally less reactive. nih.gov While primary aliphatic azides work well, aromatic azides can sometimes give lower yields and be accompanied by byproduct formation. acs.org Despite these limitations, the RuAAC reaction is a robust method for synthesizing 1,5-triazole isomers. chalmers.se

Table 2: Substrate Scope of RuAAC

| Azide Type | Alkyne Type | Product | Reactivity/Selectivity |

| Primary and Secondary Aliphatic | Terminal | 1,5-disubstituted 1,2,3-triazole | Good yields, high regioselectivity. organic-chemistry.org |

| Primary and Secondary Aliphatic | Internal | 1,4,5-trisubstituted 1,2,3-triazole | Good yields. organic-chemistry.org |

| Tertiary | Terminal/Internal | 1,5-disubstituted/1,4,5-trisubstituted 1,2,3-triazole | Significantly less reactive. nih.gov |

| Aromatic | Terminal/Internal | 1-Aryl-1,2,3-triazoles | Can be problematic, sometimes requiring modified catalysts or conditions. acs.org |

Proposed Mechanisms for RuAAC

The mechanism of RuAAC is distinct from that of CuAAC and does not involve a metal acetylide intermediate. wikipedia.orgacs.org Instead, it is proposed to proceed via an oxidative coupling pathway. organic-chemistry.orgnih.gov

The proposed mechanism involves the following key steps:

Oxidative Coupling: The azide and alkyne coordinate to the ruthenium(II) center. This is followed by an oxidative coupling to form a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov In this step, the first carbon-nitrogen bond is formed between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov

Reductive Elimination: The ruthenacycle intermediate then undergoes reductive elimination, which forms the triazole ring and regenerates the active ruthenium catalyst. organic-chemistry.orgacs.org

Density Functional Theory (DFT) calculations support this mechanism and indicate that the reductive elimination step is rate-determining. acs.orgnih.gov The regioselectivity of the reaction is determined during the initial oxidative coupling step. acs.org

Classical Huisgen Cycloaddition and Product Isomerism

The classical Huisgen 1,3-dipolar cycloaddition is the thermal reaction between an azide and an alkyne to form a 1,2,3-triazole. wikipedia.org This reaction was first extensively studied by Rolf Huisgen. wikipedia.org Unlike the catalyzed versions, the thermal cycloaddition is a concerted pericyclic reaction. researchgate.net

A significant drawback of the thermal Huisgen cycloaddition is the lack of regioselectivity when using unsymmetrically substituted alkynes. nih.govnih.gov The reaction typically requires elevated temperatures and prolonged reaction times, and it often results in a mixture of the 1,4- and 1,5-disubstituted triazole isomers. wikipedia.orgnih.gov The similar energy levels of the HOMO and LUMO of both the azide and the alkyne mean that both possible reaction pathways can occur, leading to the mixture of regioisomers. nih.gov The development of the copper- and ruthenium-catalyzed reactions has largely overcome these issues, providing highly regioselective routes to specific triazole isomers. nih.gov

Table 3: Comparison of Cycloaddition Reactions

| Reaction | Catalyst | Regioselectivity | Alkyne Scope | Conditions |

| Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers. wikipedia.org | Terminal and Internal | High temperatures, long reaction times. nih.gov |

| CuAAC | Copper(I) | 1,4-isomer exclusively. wikipedia.org | Terminal only | Mild conditions, often room temperature. nih.gov |

| RuAAC | Ruthenium(II) | 1,5-isomer. organic-chemistry.org | Terminal and Internal | Mild to moderate temperatures. organic-chemistry.org |

Diverse Reaction Pathways of this compound

The chemical reactivity of this compound, also known as o-azidoanisole, is rich and varied, stemming from the versatile nature of the azide functional group. This moiety can act as a precursor to highly reactive intermediates such as nitrenes and iminophosphoranes, or participate directly in cycloadditions and nucleophilic reactions. The presence of the ortho-methoxy group further influences its reactivity through electronic and steric effects, often directing the outcome of intramolecular processes. This section explores the principal reaction pathways that define the synthetic utility of this compound.

Staudinger Reaction and Iminophosphorane Chemistry

The Staudinger reaction, discovered by Hermann Staudinger, is a cornerstone of azide chemistry, converting organic azides into iminophosphoranes (also called aza-ylides) through reaction with tertiary phosphines, such as triphenylphosphine (B44618). wikipedia.orgthermofisher.com This reaction is highly efficient and proceeds rapidly under mild conditions. thermofisher.com The mechanism involves the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen atom of the azide. This initial step forms a phosphazide (B1677712) intermediate, which is typically unstable and readily loses a molecule of dinitrogen (N₂) to yield the stable iminophosphorane. organic-chemistry.orgrsc.org

For this compound, the reaction with a phosphine like triphenylphosphine produces N-(2-methoxyphenyl)iminophosphorane. sciforum.net These iminophosphoranes are versatile synthetic intermediates. sciforum.netnih.gov The P=N bond is highly polarized, with a partial negative charge on the nitrogen atom, making it a potent nucleophile. sciforum.net If the iminophosphorane is treated with water, it undergoes hydrolysis to produce the corresponding primary amine (2-methoxyaniline) and a phosphine oxide byproduct, a transformation known as the Staudinger reduction. wikipedia.org

Table 1: Illustrative Staudinger Reaction of an Aryl Azide

| Reactant A | Reactant B | Product (Iminophosphorane) | Ref. |

|---|---|---|---|

| 2-(Methylthio)phenylazide | Tri(p-tolyl)phosphine | N-(2-(Methylthio)phenyl)tri(p-tolyl)iminophosphorane | sciforum.net |

| This compound | Triphenylphosphine | N-(2-Methoxyphenyl)triphenyliminophosphorane | wikipedia.orgthermofisher.com |

The iminophosphorane derived from this compound is a stable yet reactive intermediate, serving as a key building block for more complex nitrogen-containing molecules, particularly through the aza-Wittig reaction.

Aza-Wittig Reactions with Carbonyl Compounds

The iminophosphoranes generated from the Staudinger reaction are powerful nucleophiles that readily engage in aza-Wittig reactions. wikipedia.org This reaction is analogous to the conventional Wittig reaction, where the iminophosphorane reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine. wikipedia.orgyoutube.com The driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. youtube.com

The N-(2-methoxyphenyl)iminophosphorane can be reacted with a variety of carbonyl-containing electrophiles:

Aldehydes and Ketones: Reaction with aldehydes and ketones yields the corresponding N-(2-methoxyphenyl)imines. wikipedia.org

Carbon Dioxide: Trapping the iminophosphorane with carbon dioxide results in the formation of 2-methoxyphenyl isocyanate. thermofisher.comwikipedia.org

Isocyanates: Further reaction with an isocyanate can produce a carbodiimide. wikipedia.org

These reactions are pivotal for synthesizing N-heterocycles, especially through intramolecular variants where the azide and carbonyl functionalities are present in the same molecule. wikipedia.orgyoutube.com

Table 2: Potential Products from Aza-Wittig Reactions of N-(2-Methoxyphenyl)iminophosphorane

| Carbonyl Compound | Reactant | Product | Ref. |

|---|---|---|---|

| Aldehyde (R-CHO) | N-(2-Methoxyphenyl)iminophosphorane | N-(2-Methoxyphenyl)imine | wikipedia.org |

| Ketone (R₂C=O) | N-(2-Methoxyphenyl)iminophosphorane | N-(2-Methoxyphenyl)imine | wikipedia.org |

| Carbon Dioxide (CO₂) | N-(2-Methoxyphenyl)iminophosphorane | 2-Methoxyphenyl isocyanate | thermofisher.comwikipedia.org |

Nucleophilic Additions (e.g., Aza-Michael Additions)

The azide group can exhibit nucleophilic character, although it is a weaker nucleophile than an amine. In certain contexts, aryl azides can participate in nucleophilic addition reactions. The aza-Michael reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. nih.govrsc.org While primary or secondary amines are the typical nucleophiles, the chemistry of azides can be harnessed for similar transformations. For instance, the azide anion (N₃⁻) itself is a well-known nucleophile used in substitution reactions. nih.gov

The direct aza-Michael addition of this compound itself is not a commonly reported pathway. More frequently, the azide is first reduced to the corresponding amine, which then readily undergoes the aza-Michael addition. nih.gov However, the azide group displays a fascinating duality, capable of acting as both a nucleophile and a nucleofuge (leaving group), particularly in the synthesis of heterocyclic systems where it can facilitate substitutions. rsc.org Intramolecular reactions where the azide group acts as a nucleophile to displace a leaving group or add to an unsaturated system within the same molecule are also known, leading to the formation of nitrogen-containing rings. nih.govacs.org

Direct C-H Insertion and Amination Reactions

Upon thermal or photochemical activation, this compound can lose dinitrogen to generate a highly reactive 2-methoxyphenylnitrene intermediate. This electron-deficient species can undergo a variety of reactions, including direct insertion into C-H bonds. Intramolecular C-H insertion is particularly favored, leading to cyclization. For 2-methoxyphenylnitrene, insertion into one of the C-H bonds of the methoxy group's methyl moiety can occur, though insertion into the aromatic ring is more common, potentially leading to the formation of phenoxazine (B87303) precursors.

Alternatively, intermolecular C-H amination can be achieved, often mediated by transition metal catalysts, such as those based on rhodium or copper. ibs.re.krlookchem.com In these catalyzed processes, a metal-nitrenoid species is proposed, which is more selective than the free nitrene. This allows for the direct amination of arenes and other substrates. ibs.re.kr For example, rhodium-catalyzed reactions of aryl azides with other aromatic compounds can lead to the formation of new C-N bonds via a directed C-H activation/amination sequence. ibs.re.kr

Reactions Proceeding via Nitrenium Ion Intermediates

A nitrenium ion is a cationic, divalent nitrogen species (R₂N⁺), which is isoelectronic with a carbene. Aryl nitrenium ions can be generated from aryl azides under strongly acidic or oxidative conditions. For this compound, protonation of the azide followed by the loss of dinitrogen could hypothetically generate the 2-methoxyphenylnitrenium ion.

These highly electrophilic intermediates are implicated in various intramolecular cyclization reactions. The electron-donating methoxy group at the ortho position would significantly influence the stability and reactivity of the nitrenium ion. The ion could be trapped by intramolecular nucleophiles, including the methoxy group itself or the aromatic ring, leading to the formation of heterocyclic structures. While less common than nitrene-based pathways, reactions involving nitrenium ions represent a distinct mechanistic route for the transformation of aryl azides into complex nitrogen-containing molecules.

Table 3: Summary of Reaction Pathways for this compound

| Reaction Pathway | Key Intermediate | Primary Transformation | Typical Product Class |

|---|---|---|---|

| Staudinger Reaction | Iminophosphorane | Reaction of azide with phosphine | Iminophosphoranes, Amines |

| Aza-Wittig Reaction | Iminophosphorane | Reaction of iminophosphorane with carbonyls | Imines, Isocyanates |

| Nucleophilic Addition | Azide anion / Amine | Addition to an electrophilic center | Substituted amines, Heterocycles |

| C-H Insertion/Amination | Nitrene / Metal-nitrenoid | Insertion into a C-H bond | Cyclic amines, Aminated arenes |

| Nitrenium Ion Pathway | Nitrenium ion | Electrophilic attack/cyclization | Heterocycles |

Spectroscopic Characterization Techniques in the Analysis of 1 Azido 2 Methoxybenzene Reactivity

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress Assessment

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule and is particularly effective for assessing the progress of reactions involving 1-azido-2-methoxybenzene. The key to its utility lies in the highly characteristic absorption of the azide (B81097) functional group.

Organic azides exhibit a strong and sharp absorption band corresponding to the asymmetric stretching vibration of the N₃ group. This peak is typically found in a relatively uncluttered region of the IR spectrum, between 2100 and 2160 cm⁻¹. uni-muenchen.de For this compound and related compounds, this peak appears around 2092-2131 cm⁻¹. rsc.orgacs.org The presence of this intense band provides unambiguous confirmation of the azide group in the starting material. Other characteristic bands for this compound include those for C-O stretching of the methoxy (B1213986) group and C-H stretching of the aromatic ring. rsc.org

The most significant application of IR spectroscopy in the context of this compound's reactivity is monitoring the consumption of the azide. As the reaction proceeds, the intensity of the azide peak at ~2100 cm⁻¹ will decrease. researchgate.net The complete disappearance of this signal is a reliable indicator that the starting material has been fully consumed, signaling the completion of the reaction. researchgate.netacs.org This method is widely used to monitor reactions like "click" cycloadditions and Staudinger reductions in real-time. nih.govacs.org

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | ~2092 - 2131 | Strong, Sharp |

| Aromatic C-H | Stretch | ~3000 - 3100 | Medium |

| Methoxy C-O | Stretch | ~1242 - 1286 | Strong |

| Aromatic C=C | Stretch | ~1492 | Medium-Strong |

| Data derived from analogous compounds. rsc.orgacs.org |

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of reaction products and for identifying transient intermediates formed during the reactions of this compound.

For the starting material, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which for this compound (C₇H₇N₃O) is 149.0589 Da. nih.gov This precise mass measurement is crucial for confirming the elemental formula of the compound and its reaction products. The fragmentation pattern in the mass spectrum can also offer structural information. For this compound, a prominent peak is observed at an m/z of 120, which likely corresponds to the loss of the N₂ molecule from the molecular ion. nih.gov

Perhaps the most powerful application of modern mass spectrometry in this field is the detection of short-lived reaction intermediates. Techniques like desorption electrospray ionization (DESI-MS) and other in-situ methods have enabled the direct observation of highly reactive species such as nitrenes, which are key intermediates in many azide reactions. bohrium.comnih.govnih.gov For example, studies have successfully captured and characterized rhodium-nitrene intermediates in catalytic C-H amination reactions. nih.govxml-journal.net The ability to identify such fleeting intermediates provides direct evidence for proposed reaction mechanisms, moving beyond inference from final product analysis. bohrium.comnih.gov

Table 3: Mass Spectrometric Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₇H₇N₃O | Confirmed by HRMS |

| Molecular Weight | 149.15 g/mol | Identifies the parent compound |

| Exact Mass (Monoisotopic) | 149.0589 Da | Provides elemental composition |

| Key Fragment Ion (m/z) | 120 | Corresponds to [M-N₂]⁺, characteristic of azide fragmentation |

| Source: PubChem. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly vital for investigating the photochemical reactivity of this compound. This technique is used both to initiate photoreactions and to monitor the formation and decay of transient species.

Aryl azides, including this compound, absorb UV light, which promotes them to an excited electronic state. diva-portal.org This absorption of energy can lead to the extrusion of a nitrogen molecule (N₂) and the formation of a highly reactive nitrene intermediate. diva-portal.org The specific wavelengths of maximum absorbance (λₘₐₓ) are key for designing photochemical experiments, as irradiation at these wavelengths is most efficient for initiating the reaction. lew.ro For phenyl azides, characteristic absorption bands are typically observed in the UV region. uni-muenchen.de

Time-resolved UV-Vis spectroscopy is a powerful method for studying the kinetics of these photochemical reactions. By monitoring changes in the absorption spectrum over very short timescales (femtoseconds to seconds), researchers can directly observe the appearance and disappearance of transient intermediates like singlet and triplet nitrenes and subsequent rearrangement products like azepines. researchgate.netscholaris.ca For example, studies on related methoxyphenyl azides using laser flash photolysis have identified transient absorptions corresponding to nitrenium ions and other intermediates, providing deep insight into the reaction mechanism following photolysis. scholaris.carsc.orgscispace.com Monitoring the spectral changes over time allows for the determination of the lifetimes and reaction rates of these fleeting species. lew.ro

Table 4: Illustrative UV-Vis Data for Phenyl Azide Derivatives

| Compound Type | Typical λₘₐₓ (nm) | Transition Type | Application |

| Alkyl Azides | ~287 | π → π | Characterization |

| Aryl Azides | ~250-285 | π → π | Photolysis initiation, Characterization |

| Nitrene Intermediates | ~300-500 | n → π* | Transient species detection |

| Note: Specific λₘₐₓ values for this compound may vary. Data is based on general values for aryl azides and their photochemical products. uni-muenchen.descholaris.ca |

Theoretical and Computational Investigations of 1 Azido 2 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of 1-azido-2-methoxybenzene. These methods, which solve the Schrödinger equation approximately, provide detailed information about molecular orbitals, charge distribution, and bond properties. uwo.ca

Ab initio and Density Functional Theory (DFT) are the primary approaches used. nih.gov For a molecule like this compound, these calculations reveal the influence of the electron-donating methoxy (B1213986) (-OCH₃) group and the electron-withdrawing azido (B1232118) (-N₃) group on the aromatic ring. The methoxy group increases electron density at the ortho and para positions, while the azido group is known to be acid-strengthening. researchgate.net DFT computations on related methoxyphenyl azides have been used to study the electronic properties of radical cations, suggesting that unpaired electrons are accommodated in extensive π-delocalized orbitals. beilstein-journals.org

Key electronic properties that can be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap indicates the molecule's kinetic stability and electronic excitation properties.

Electron Density and Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charges on each atom. nrel.gov This helps in understanding the molecule's polarity and identifying sites susceptible to electrophilic or nucleophilic attack.

Bond Order and Analysis: The nature of the chemical bonds, such as the N-N bonds within the azide (B81097) group and the C-N bond to the phenyl ring, can be analyzed to understand their strength and characteristics.

The PubChem database provides computed property data for this compound, offering insights into its bonding environment. nih.gov

Table 1: Computed Bonding and Molecular Properties of this compound

| Property | Value | Source |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Molecular Weight | 149.15 g/mol | nih.gov |

This interactive table is based on data computed by Cactvs 3.4.8.18 and PubChem. nih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions due to its favorable balance of accuracy and computational cost. mdpi.com For this compound, DFT studies are instrumental in mapping the potential energy surfaces of its various transformations, such as thermal decomposition and cycloaddition reactions.

A primary application is the study of [3+2] cycloaddition reactions, where aryl azides react with alkynes to form triazoles. smolecule.commdpi.com DFT calculations can model the reaction pathways, determine whether the mechanism is concerted or stepwise, and predict the regioselectivity (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles). mdpi.com For instance, studies on related systems investigate the transition states for different approaches of the reactants. mdpi.comresearchgate.net

Another key reaction amenable to DFT analysis is the Staudinger reaction, where an azide reacts with a phosphine (B1218219). researchgate.net DFT calculations have shown that such reactions typically proceed through a cis-transition state to form a phosphazide (B1677712) intermediate, which then eliminates N₂. researchgate.net The calculations can determine the activation energies for each step, providing a detailed mechanistic picture. researchgate.net

DFT is also employed to study the formation of reactive intermediates. Upon heating or irradiation, aryl azides can release nitrogen gas to form highly reactive nitrenes. DFT calculations can model this process and the subsequent reactions of the nitrene intermediate.

Table 2: Representative Data from DFT Mechanistic Studies on Azide Reactions

| Reaction Type | System Studied | Computational Level | Key Finding |

| Staudinger Reaction | Substituted Azides + Phosphanes | DFT | Preference for a cis-transition state over a trans or one-step pathway. researchgate.net |

| [3+2] Cycloaddition | Methyl Azide + Propyne (B1212725) | B3LYP/6-31G(d) | Uncatalyzed route has high activation energy; Cu(I) catalysis lowers the barrier. mdpi.com |

| Radical Formation | Methoxyphenyl Azides + MCl₃ | DFT | Formation of 'dimer' radical cations [ArNHC₆H₄NH₂]⁺• is corroborated by computations. beilstein-journals.org |

| Acyl Nitrene Insertion | Acyl Nitrene + Cu-acetylide | DFT | The transition state barrier for C-N bond formation is calculated to be low (~7.5 kcal/mol). uva.nl |

This interactive table summarizes findings from various DFT studies on reactions involving azides. beilstein-journals.orgmdpi.comresearchgate.netuva.nl

Ab Initio Molecular Orbital (MO) Calculations for Energetic Profiles of Transformations

Ab initio molecular orbital (MO) calculations are a class of quantum chemistry methods that compute molecular properties from first principles, without reliance on experimental parameters. bris.ac.uk These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and high-level composite methods like Gaussian-4 (G4) theory, are crucial for obtaining accurate energetic profiles of chemical transformations. bris.ac.ukresearchgate.net

For this compound, ab initio MO calculations can be used to construct detailed potential energy surfaces for its reactions. This involves calculating the energies of reactants, products, intermediates, and transition states. The difference in energy between reactants and products gives the enthalpy of reaction (ΔH), while the difference between reactants and the highest-energy transition state provides the activation energy (Ea).

High-accuracy methods like G4 theory have been used to predict gas-phase enthalpies of formation (ΔfH°₂₉₈) for a wide range of organic azides with an accuracy often approaching that of experimental measurements. researchgate.net Such calculations are vital for understanding the thermodynamic stability of this compound and its transformation products. The energetic profiles can elucidate the feasibility of different reaction pathways, such as the thermal decomposition to a nitrene versus participation in a cycloaddition reaction. researchgate.net

Non-empirical calculations on related azine systems have been used to discuss their thermodynamic stability with respect to fragmentation. rsc.org Similar approaches can be applied to this compound to evaluate the energetics of N₂ extrusion.

Table 3: Principles of Ab Initio Energetic Profile Calculations

| Computational Task | Description | Relevance to this compound |

| Geometry Optimization | Finding the lowest energy structure for a molecule (reactant, product, TS). | Determines the stable 3D structures and their energies. |

| Frequency Calculation | Computing vibrational frequencies to confirm a structure is a minimum or a transition state and to obtain zero-point vibrational energy. | Provides thermodynamic corrections (enthalpy, Gibbs free energy). |

| Single-Point Energy | Calculating the energy of a molecule at a specific geometry, often with a higher level of theory or larger basis set for improved accuracy. bris.ac.uk | Refines the energies of points along the reaction coordinate. |

| Potential Energy Surface Scan | Systematically changing a geometric parameter (e.g., a bond length) and calculating the energy at each step. | Maps the energy landscape of a transformation, such as the dissociation of the N₂ molecule. |

This interactive table outlines the fundamental steps in using ab initio methods to calculate energetic profiles of chemical reactions.

Computational Prediction of Spectroscopic Parameters for Experimental Validation

Computational methods are extensively used to predict spectroscopic parameters, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures. uwo.ca For this compound, theoretical calculations of NMR, IR, and UV-visible spectra can be compared directly with experimental data.

NMR Spectroscopy: DFT methods, particularly using hybrid functionals like B3LYP, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts for this compound can be compared with its experimental ¹H NMR spectrum to validate the structure and assign specific resonances. researchgate.netmdpi.com

Vibrational (IR/Raman) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. These theoretical spectra are invaluable for assigning the absorption bands observed in experimental IR and Raman spectra. For instance, the characteristic asymmetric stretch of the azide group (typically around 2100 cm⁻¹) can be identified and analyzed.

Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the λₘₐₓ values and intensities of peaks in a UV-visible absorption spectrum. researchgate.net These calculations help assign electronic transitions, such as the π→π* and n→π* transitions of the aromatic system and the azide group. researchgate.net

A study on a derivative, 4-((1-(2-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one, provides experimental FT-IR data which can be used as a reference for the types of vibrational modes present. mdpi.com

Table 4: Comparison of Experimental and Theoretical Spectroscopic Data for this compound and Related Compounds

| Spectrum | Experimental Data for this compound | Type of Predicted Data from Computations |

| ¹H NMR | δ 7.10 (td, 1H), 7.02 (dd, 1H), 6.97–6.88 (m, 2H), 3.88 (s, 3H) mdpi.com | Chemical shifts (δ) and coupling constants (J) researchgate.net |

| ¹³C NMR | No direct data found in searches. | Chemical shifts (δ) researchgate.net |

| FT-IR | No direct data found in searches. For a triazole derivative: νₘₐₓ 3129, 3009, 2942, 2841 cm⁻¹ mdpi.com | Vibrational frequencies (cm⁻¹) and intensities |

| UV-Vis | No direct data found in searches. Phenyl azide transition is at 276 nm. researchgate.net | Excitation energies (nm) and oscillator strengths |

This interactive table presents experimental ¹H NMR data for this compound mdpi.com and indicates the types of parameters that can be predicted computationally. researchgate.netmdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the methoxy and azido substituents in this compound gives rise to different possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these conformers and determine the energy barriers for interconversion between them.

Computational methods are ideally suited for this task. A common approach involves a conformational search using molecular mechanics force fields (like MMFF) followed by geometry optimization of the low-energy conformers using higher-level quantum mechanical methods (like DFT or MP2). beilstein-journals.orgresearchgate.net

A study on the closely related molecule 1,2-dimethoxybenzene (B1683551) (veratrole) using gas-phase electron diffraction and quantum chemical calculations provides a strong model for what to expect for this compound. researchgate.net For 1,2-dimethoxybenzene, calculations predicted three stable conformers with different orientations of the two methoxy groups. researchgate.net A similar analysis for this compound would focus on the rotation around the C-O and C-N bonds. The most stable conformer is likely to be one where steric hindrance between the two ortho substituents is minimized and favorable electronic interactions are maximized. The planarity of the azide group with respect to the benzene (B151609) ring is another important conformational factor.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound over time. While often applied to larger systems like biomolecules, MD can also be used to explore the conformational landscape of smaller molecules at different temperatures and to simulate how the molecule interacts with its environment, such as a solvent. depixus.com

Table 5: Predicted Stable Conformers of the Related Molecule 1,2-Dimethoxybenzene

| Conformer | Symmetry | Computational Method | Key Finding |

| anti-anti | C₂ᵥ | B3LYP, MP2 | One of three stable conformers predicted by calculations. researchgate.net |

| anti-gauche | C₁ | B3LYP, MP2 | One of three stable conformers predicted by calculations. researchgate.net |

| gauche-gauche | C₂ | B3LYP, MP2 | One of three stable conformers predicted by calculations. researchgate.net |

This interactive table shows the predicted conformers for the analogous compound 1,2-dimethoxybenzene, illustrating the type of results obtained from a computational conformational analysis. researchgate.net

Applications of 1 Azido 2 Methoxybenzene in Advanced Chemical Synthesis and Materials Science

Strategic Role as a Building Block in Complex Organic Synthesis

The dual functionality of 1-azido-2-methoxybenzene positions it as a strategic intermediate in the field of organic synthesis. smolecule.com The azide (B81097) group is a high-energy moiety that can undergo a variety of transformations, most notably serving as a precursor to nitrenes or participating in cycloaddition reactions. mdpi.comnih.gov This reactivity allows for the efficient introduction of nitrogen atoms into molecular frameworks.

Simultaneously, the methoxy (B1213986) group can function as a protecting group for a phenol, which can be revealed later in a synthetic sequence. smolecule.com Its electron-donating nature also influences the reactivity of the aromatic ring, directing further substitutions. This combination enables chemists to perform multi-step syntheses, where the azide and methoxy groups are manipulated in a controlled manner to construct complex target molecules. smolecule.com

Facilitating Heterocycle Synthesis and Diversification

Organic azides are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. mdpi.comnih.gov this compound is particularly useful in this regard, providing an aromatic scaffold that can be incorporated into various cyclic systems.

Modular Construction of Triazole-Containing Scaffolds

The most prominent application of this compound in heterocycle synthesis is its participation in the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". smolecule.comorganic-chemistry.org This reaction provides a highly efficient and regioselective method for creating 1,4-disubstituted 1,2,3-triazole rings. organic-chemistry.org

By reacting this compound with various terminal alkynes, a diverse library of triazole-containing compounds can be readily assembled. This modular approach is highly valued in medicinal chemistry and drug discovery for the rapid generation of new chemical entities. youtube.com The resulting triazole core is a stable and rigid linker that can mimic the properties of a peptide bond, making it a valuable feature in peptidomimetics and other bioactive molecules.

Table 1: Examples of Triazole Synthesis using Aryl Azides

| Reaction Type | Catalyst/Conditions | Product Type | Significance |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) source (e.g., [CuBr(PPh₃)₃]) | 1,4-Disubstituted 1,2,3-triazoles | High efficiency, regioselectivity, mild conditions. organic-chemistry.org |

| Cerium-Catalyzed Cycloaddition | Ce(OTf)₃ | 1,5-Disubstituted 1,2,3-triazoles | Reaction with nitroolefins provides alternative regiochemistry. organic-chemistry.org |

Synthesis of Diverse Nitrogen Heterocycles (e.g., Pyrroles, Furoindolines, Aziridines)

Beyond triazoles, the reactivity of this compound extends to the synthesis of other important nitrogen heterocycles. mdpi.com The thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo various insertion or cyclization reactions.

For instance, copper-catalyzed reactions of aryl azides with tryptophols can lead to the formation of complex furoindoline skeletons through a nitrene transfer and subsequent cyclization pathway. mdpi.com Similarly, reactions can be tailored to produce pyrroloindolines. mdpi.com The synthesis of other heterocycles such as pyrroles and aziridines from organic azides is also a well-established strategy in organic chemistry, highlighting the versatility of azides as synthetic precursors. mdpi.comorganic-chemistry.org

Table 2: Synthesis of Various Heterocycles from Aryl Azides

| Target Heterocycle | General Method | Key Intermediate | Reference Context |

|---|---|---|---|

| Furoindolines/Pyrroloindolines | Copper-catalyzed reaction with tryptophols/tryptamines | Nitrene | Reaction involves nitrene transfer/cyclization. mdpi.com |

| Pyrroles | Various methods | Nitrene/Azide | Organic azides are used to synthesize five-membered rings like pyrroles. mdpi.com |

Utility in Bioconjugation Chemistry and Chemical Biology

The azide group's unique reactivity makes it a powerful tool in chemical biology, particularly in the field of bioconjugation. smolecule.com

Development of Novel Probes and Labeling Reagents

The azide functionality is considered bioorthogonal, meaning it is chemically inert to most biological functional groups, thus preventing unwanted side reactions within a complex biological environment. This property, combined with its high reactivity in CuAAC reactions, makes this compound a useful building block for developing chemical probes and labeling reagents. smolecule.com

Scientists can synthesize molecules where the this compound unit acts as a reactive handle. This handle allows for the covalent attachment of the molecule to a biomolecule of interest (such as a protein or nucleic acid) that has been metabolically or synthetically engineered to contain an alkyne group. This "click" ligation is used to attach fluorescent dyes, affinity tags, or drug molecules to their biological targets, facilitating studies in cellular imaging, proteomics, and drug delivery. smolecule.comnih.gov

Integration into Advanced Materials Development

The applications of this compound extend into materials science, where its reactive azide group can be used to modify polymers and create new materials with tailored properties. smolecule.com By incorporating this compound into a polymer backbone or as a pendant group, chemists can introduce functionalities that respond to external stimuli, such as light. smolecule.com

Furthermore, the principles of click chemistry are widely used for surface modification and the synthesis of functional polymers. This compound can be "clicked" onto polymer chains or surfaces that bear alkyne groups, providing a simple and efficient way to alter surface properties, attach other molecules, or create cross-linked polymer networks. smolecule.com

Introduction of Photoreactive Properties into Polymeric Systems

This compound is an effective agent for imparting photoreactive characteristics to various polymeric materials. The underlying principle involves the photolytic decomposition of the azide moiety. When exposed to ultraviolet (UV) radiation, the azide group (-N₃) releases a molecule of dinitrogen (N₂), a highly stable and inert gas. This process generates a transient but extremely reactive species known as a nitrene—specifically, 2-methoxyphenylnitrene.

This photo-generated nitrene can readily undergo a variety of reactions with the surrounding polymer matrix. A primary reaction pathway is the insertion into carbon-hydrogen (C-H) bonds present along the polymer backbone. This insertion creates a new, stable carbon-nitrogen (C-N) covalent bond between the reagent and the polymer chain. Alternatively, the nitrene can add across carbon-carbon double bonds (C=C) within the polymer to form aziridine (B145994) rings.

The net result of these reactions is the formation of covalent cross-links between polymer chains. This cross-linking fundamentally alters the material's bulk properties, often leading to:

Increased thermal stability

Enhanced resistance to solvents and chemical degradation

Improved mechanical properties, such as tensile strength and hardness

This method provides a convenient way to modify the surfaces or bulk of existing polymers post-polymerization, tailoring their properties for specific high-performance applications.

Functionalization of Surfaces and Nanostructures

The same photochemical principle used for modifying polymers can be applied to the functionalization of a wide array of surfaces and nanostructures. By irradiating a substrate in the presence of this compound, the generated 2-methoxyphenylnitrene can form covalent bonds directly with the surface. This process allows for the precise chemical modification of materials, altering their interfacial properties.

This technique is applicable to a diverse range of substrates, including:

Inorganic Materials: Silicon wafers, glass, and metal oxides can be functionalized to change their surface energy, wettability, or to introduce specific organic functionalities.

Organic Materials: The surfaces of otherwise inert polymers like polyethylene (B3416737) and polyester (B1180765) can be modified to improve adhesion, biocompatibility, or printability.

The covalent attachment of the 2-methoxyphenyl group renders the surface with a new chemical identity. This provides a platform for further chemical transformations, allowing for the construction of complex, layered architectures on a nanoscale. This surface engineering is critical in fields such as microelectronics, sensor development, and biomedical device manufacturing.

Precursor in Specialized Organic Transformations

Beyond materials science, this compound serves as a key precursor in sophisticated organic reactions, primarily by providing access to reactive species under controlled conditions or by participating in highly selective bond-forming reactions.

In Situ Generation of Reactive Intermediates for Downstream Applications

A significant application of this compound is its use as a stable precursor for the in situ generation of chemical intermediates that are too reactive to be isolated and stored. This approach avoids the challenges of handling unstable compounds while allowing their potent reactivity to be harnessed productively.

Two primary reactive pathways are exploited:

Nitrene Formation: As discussed previously, thermal or photolytic decomposition generates the highly reactive 2-methoxyphenylnitrene. This intermediate can be trapped within the reaction mixture by various reagents to synthesize complex heterocyclic structures through intramolecular cyclization or intermolecular cycloaddition reactions.

Azide-Alkyne Cycloaddition: this compound is a common reactant in the Huisgen 1,3-dipolar cycloaddition, particularly in the highly efficient copper(I)-catalyzed variant (CuAAC), often referred to as "click chemistry." In this reaction, the azide reacts with a terminal alkyne to form a stable, 1,4-disubstituted 1,2,3-triazole ring with very high regioselectivity and yield. nih.govnih.gov This transformation is exceptionally reliable and is used to link different molecular fragments, as demonstrated in the synthesis of complex aniline (B41778) derivatives and HIV-1 Vif antagonists. nih.gov A ruthenium-catalyzed version of this reaction can be employed to generate the corresponding 1,5-disubstituted triazole isomer. nih.gov

The ability to generate these intermediates directly in the reaction vessel makes this compound a powerful synthon for constructing complex molecular frameworks.

Contributions to Total Synthesis of Natural Products

While not prominently cited in the classical total synthesis of large natural products, this compound is a documented building block in the synthesis of complex, biologically active molecules that often serve as natural product analogs or pharmacophores. Its role is typically to introduce a nitrogen-containing aromatic scaffold that is later elaborated.

For instance, it has been used as a key synthon in the development of potent inhibitors for biological targets. Its documented applications include its use as a starting material in the synthesis of:

Inhibitors of microRNA miR-21, which have applications in cancer therapy research.

A new class of potent HIV-1 Vif antagonists, where it forms a crucial part of the final heterocyclic structure. nih.gov

Complex triazole-based compounds designed for various therapeutic applications. nih.govgoogle.com

In these syntheses, the 2-methoxyphenyl azide moiety is incorporated to build a core structural element of the target bioactive molecule, demonstrating its contribution to the field of medicinal chemistry and the synthesis of molecules of biological importance.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 2-Azidoanisole, o-Methoxyphenyl azide, 2-Methoxyphenyl azide |

| CAS Number | 20442-97-1 |

| Molecular Formula | C₇H₇N₃O |

| Molecular Weight | 149.15 g/mol |

| Appearance | Orange oil |

| Storage Temperature | −20°C |

Data sourced from Sigma-Aldrich sigmaaldrich.com and other chemical suppliers.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₇N₃O |

| 2-Ethynylaniline | C₈H₇N |

| 2-Iodoaniline | C₆H₆IN |

| 2-methoxyphenylboronic acid | C₇H₉BO₃ |

| Copper(I) sulfate | CuSO₄ |

| Dinitrogen | N₂ |

| Polyethylene | (C₂H₄)n |

| Sodium ascorbate | C₆H₇NaO₆ |

| Sodium azide | NaN₃ |

Future Research Directions and Emerging Paradigms for 1 Azido 2 Methoxybenzene

Exploration of Novel Catalytic Systems for Enhanced Chemoselectivity and Regioselectivity

The exploration of novel catalytic systems is crucial for enhancing the chemoselectivity and regioselectivity of reactions involving 1-azido-2-methoxybenzene. The development of sophisticated catalysts allows for precise control over reaction outcomes, which is essential for the synthesis of complex molecules.

Copper-based catalysts have been central to many advancements. For instance, copper(I)-mediated azidation of halobenzenes in an ethanol/water mixture under mild conditions allows for the synthesis of aryl amines via an aryl azide (B81097) intermediate. researchgate.net The in-situ generation of elemental copper, which deposits on the stirring bar, is responsible for the subsequent reduction of the azide. researchgate.net This system demonstrates selectivity, as bifunctional halobenzenes with terminal bromides can be transformed to generate an aniline (B41778) and an aliphatic azide, with the latter being stable to reduction. researchgate.net

Recent research has also focused on single-atom catalysts (SACs), such as copper supported on mesoporous graphitic carbon nitride (mpg-C3N4), for azide-alkyne cycloaddition reactions. polimi.it These heterogeneous catalysts offer the advantages of stability and ease of separation from the reaction mixture, overcoming issues associated with homogeneous copper catalysts. polimi.it

The following table highlights some novel catalytic systems and their applications in aryl azide chemistry:

| Catalyst System | Reaction Type | Key Advantages |

| CuI / Elemental Cu (in-situ) | Azidation of halobenzenes and subsequent reduction. researchgate.net | Mild conditions, selective reduction, potential for one-pot multistep sequences. researchgate.net |

| Copper-based Single-Atom Catalysts (saCu-x@mpgC3N4) | Azide-alkyne cycloaddition. polimi.it | Heterogeneous, stable, easy to separate, unlocks structure-property relationships. polimi.it |

| Dirhodium(II) Paddlewheel Complexes | Nitrene and carbene transfer reactions. chemrxiv.org | High reactivity for inter- and intramolecular insertions under ambient conditions, reusable. chemrxiv.org |

| Copper-phenanthroline complex | In-situ generation of N-unsubstituted imines from alkyl azides. nih.gov | Enables downstream transformations like the synthesis of multisubstituted pyridines and indoles. nih.gov |